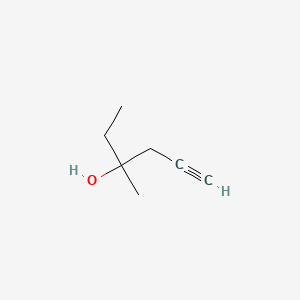

3-Methylhex-5-yn-3-ol

Description

3-Methylhex-5-yn-3-ol is a tertiary alcohol featuring a six-carbon chain with a methyl group and hydroxyl group both located at the third carbon, along with a terminal alkyne group at the fifth position. The compound’s structure suggests moderate polarity due to the hydroxyl group and high reactivity at the alkyne site, making it a candidate for applications in organic synthesis, pharmaceuticals, or polymer chemistry.

Properties

IUPAC Name |

3-methylhex-5-yn-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-4-6-7(3,8)5-2/h1,8H,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZBGZSZYNWHEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC#C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylhex-5-yn-3-ol can be synthesized through various methods. One common method involves the reaction of 3-methyl-1-butyne with formaldehyde in the presence of a base, followed by hydrolysis. The reaction conditions typically include a temperature range of 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods: In an industrial setting, the production of 3-Methylhex-5-yn-3-ol may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be employed to facilitate the addition of formaldehyde to the alkyne group, followed by subsequent hydrolysis to yield the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methylhex-5-yn-3-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

Reduction: The triple bond can be reduced to a double bond or single bond using hydrogenation.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group.

Major Products:

Oxidation: 3-Methylhex-5-yn-3-one or 3-Methylhex-5-ynoic acid.

Reduction: 3-Methylhex-5-en-3-ol or 3-Methylhexan-3-ol.

Substitution: 3-Methylhex-5-yn-3-chloride or 3-Methylhex-5-yn-3-bromide.

Scientific Research Applications

3-Methylhex-5-yn-3-ol has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound’s unique structure makes it a valuable building block in the development of new drugs.

Materials Science: It is used in the synthesis of polymers and other materials with specific properties.

Biological Studies: The compound can be used to study the effects of alkynes and alcohols on biological systems.

Mechanism of Action

The mechanism of action of 3-Methylhex-5-yn-3-ol involves its reactivity due to the presence of both an alcohol group and an alkyne group. The alcohol group can participate in hydrogen bonding and nucleophilic substitution reactions, while the alkyne group can undergo addition reactions. These properties make the compound versatile in various chemical processes.

Comparison with Similar Compounds

Impact of Substituent Size and Position

Alkyne vs. Alkene Reactivity

- Alkyne Reactivity: The terminal alkyne in 3-Methylhex-5-yn-3-ol enables reactions like Sonogashira coupling or nucleophilic additions, contrasting with the alkene in 3-Methyl-5-hexen-3-ol, which undergoes electrophilic additions (e.g., halogenation) .

- Stability : Alkynes are generally less stable than alkenes due to higher bond strain, necessitating inert storage conditions (e.g., nitrogen atmosphere) to prevent polymerization .

Physical Property Trends

- Boiling Points : Tertiary alcohols (e.g., 3-Methyl-5-hexen-3-ol, 138–139°C) have lower boiling points than secondary or primary analogs (e.g., 5-Methyl-1-hexyn-3-ol, 153.85°C) due to reduced hydrogen bonding capacity .

- Molecular Weight vs. Polarity: Despite similar molecular weights, 3-Methylhex-5-yn-3-ol and 5-Methyl-1-hexyn-3-ol differ in polarity, affecting solubility in protic solvents like water or ethanol.

Biological Activity

3-Methylhex-5-yn-3-ol, a compound with the molecular formula C7H12O, has garnered attention in recent years for its diverse biological activities. This article explores the synthesis, properties, and biological effects of 3-Methylhex-5-yn-3-ol, supported by data tables and case studies.

Chemical Structure and Properties

3-Methylhex-5-yn-3-ol is characterized by a terminal alkyne and a hydroxyl group, which contribute to its reactivity and biological potential. The compound is classified under alcohols and alkynes, with notable properties including:

| Property | Value |

|---|---|

| Molecular Weight | 112.17 g/mol |

| Boiling Point | 144 °C |

| Density | 0.83 g/cm³ |

| Solubility in Water | Poor |

Synthesis

The synthesis of 3-Methylhex-5-yn-3-ol can be achieved through various methods, often involving the reaction of appropriate alkynes with alcohols or via functional group transformations. For instance, one common synthetic route involves the use of chiral hexynones as precursors, which can be converted into the desired alcohol through reduction processes .

Biological Activities

Research has highlighted several biological activities associated with 3-Methylhex-5-yn-3-ol:

Antimicrobial Activity

Studies have demonstrated that 3-Methylhex-5-yn-3-ol exhibits significant antimicrobial properties. For example, it has shown effectiveness against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

These findings suggest potential applications in developing antimicrobial agents.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of 3-Methylhex-5-yn-3-ol. In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses . The mechanism appears to involve modulation of NF-kB signaling pathways.

Neuroprotective Properties

Recent research has explored the neuroprotective effects of 3-Methylhex-5-yn-3-ol in models of oxidative stress. In experiments using PC12 cells treated with corticosterone, the compound demonstrated protective effects by reducing apoptosis markers such as Bax and caspase-3 while increasing Bcl-2 levels .

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various concentrations of 3-Methylhex-5-yn-3-ol against Staphylococcus aureus. Results indicated a dose-dependent response, with higher concentrations yielding larger zones of inhibition.

- Neuroprotection in Cell Models : In a controlled experiment, PC12 cells were pre-treated with varying concentrations of 3-Methylhex-5-yn-3-ol before exposure to oxidative stress. The results showed significant reductions in cell death compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.